(S)-2-Amino-2-(5-methylfuran-2-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-methylfuran-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3/t6-/m0/s1 |
InChI Key |
ODENOPAPQCXEKD-LURJTMIESA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@H](CO)N |
Canonical SMILES |
CC1=CC=C(O1)C(CO)N |
Origin of Product |
United States |
Chemical Transformations and Derivatizations of S 2 Amino 2 5 Methylfuran 2 Yl Ethanol
Amine Functional Group Modifications
The primary amine group is a key site for nucleophilic reactions, allowing for the introduction of a variety of substituents that can modulate the molecule's chemical and physical properties.
Acylation, Sulfonylation, and Alkylation Reactions
The nucleophilic character of the primary amine in (S)-2-Amino-2-(5-methylfuran-2-yl)ethanol allows it to readily undergo acylation, sulfonylation, and alkylation.
Acylation reactions involve treating the amino alcohol with acylating agents like acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. The synthesis of 5-bromo-2-furoyl amino acid derivatives has been demonstrated by reacting amino acids with 5-bromo-2-furoyl chloride, showcasing a similar transformation on a furan-containing amino acid structure. pjps.pk
Sulfonylation introduces a sulfonyl group to the nitrogen atom, forming a sulfonamide. This is typically achieved by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base such as pyridine. Sulfonamides are known for their chemical stability. The synthesis of sulfonamides from amines is a well-established and efficient process. organic-chemistry.org
Alkylation of the amine can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salt). Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.
| Reaction Type | Reagent | Product Type | Typical Conditions |
|---|---|---|---|
| Acylation | Acid Chloride (R-COCl) or Anhydride (B1165640) ((R-CO)₂O) | Amide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., Pyridine), Aprotic Solvent |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, Polar Solvent |
Formation of Imines and Heterocycles
The primary amine of this compound serves as a precursor for the synthesis of imines (Schiff bases) and various heterocyclic systems.
Imine Formation occurs through the condensation reaction of the primary amine with an aldehyde or ketone. masterorganicchemistry.com This reaction is typically acid-catalyzed and reversible, involving the formation of a carbinolamine intermediate followed by the elimination of water. masterorganicchemistry.comredalyc.org Imines are versatile intermediates themselves, for example, they can be reduced to form secondary amines. masterorganicchemistry.com
Heterocycle Synthesis can be achieved through various strategies. The bifunctional nature of the parent molecule (containing both an amine and an alcohol) allows for intramolecular cyclization reactions to form nitrogen- and oxygen-containing heterocycles like oxazines. Alternatively, the amine can react with other bifunctional molecules. For example, condensation with 1,4-dicarbonyl compounds in a Paal-Knorr synthesis can yield N-substituted pyrroles. youtube.comyoutube.com Similarly, reactions with other reagents can lead to the formation of pyrazoles, pyridazines, and other ring systems. researchgate.net
Alcohol Functional Group Modifications
The secondary alcohol group provides another site for derivatization through reactions typical of alcohols, such as esterification, etherification, and oxidation.
Esterification and Etherification
Esterification of the secondary hydroxyl group can be accomplished by reaction with carboxylic acids, acid chlorides, or anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method. google.com Alternatively, using more reactive acylating agents like acid chlorides in the presence of a non-nucleophilic base (e.g., pyridine) can provide the corresponding ester under milder conditions. The synthesis of amino acid methyl esters is often achieved using reagents like thionyl chloride in methanol (B129727) or trimethylchlorosilane with methanol. pjps.pkmdpi.com
Etherification , such as the Williamson ether synthesis, involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form an ether. The etherification of furfuryl alcohol to produce furfuryl ethers using acid catalysts is a related and well-documented transformation. researchgate.net
Oxidation Reactions
Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, (S)-1-amino-1-(5-methylfuran-2-yl)ethan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups (the amine and furan (B31954) ring). Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are often used to convert secondary alcohols to ketones without over-oxidation. testbook.com Recent studies have also shown the efficacy of manganese-based catalysts for the direct oxidation of furfuryl alcohols to the corresponding carboxylic acids or carbonyl compounds. researchgate.net It is important to note that under certain oxidative conditions, the furan ring itself can react, as seen in the Achmatowicz reaction where furfuryl alcohols are oxidized to dihydropyranones. nih.gov
Furan Ring Functionalization and Stability
The 5-methylfuran ring is an aromatic heterocycle that is significantly more electron-rich and reactive towards electrophiles than benzene. chemicalbook.com
Furan Ring Functionalization primarily occurs via electrophilic aromatic substitution. The existing substituents at the C2 and C5 positions direct incoming electrophiles to the C3 and C4 positions. Due to the activating nature of the alkyl and carbinolamine groups, the ring is highly susceptible to electrophilic attack. quora.comreddit.com Common electrophilic substitution reactions include:
Nitration: Can be achieved with mild nitrating agents like acetyl nitrate (B79036).
Halogenation: Occurs readily with reagents like bromine or N-bromosuccinimide.
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the furan ring. nih.govrsc.orgresearchgate.net Due to the high reactivity of the furan ring, strong Lewis acid catalysts are often not required. quimicaorganica.org
| Reaction Type | Reagent | Product Type | Position of Substitution |
|---|---|---|---|
| Nitration | Acetyl nitrate (CH₃COONO₂) | Nitro-furan derivative | C3 or C4 |
| Bromination | Br₂ or NBS | Bromo-furan derivative | C3 or C4 |
| Acylation | Acid anhydride/Lewis Acid | Acyl-furan derivative | C3 or C4 |
Furan Ring Stability is a critical consideration during chemical transformations. The furan ring is sensitive to strong acids and certain oxidizing agents. Under strongly acidic conditions, the ring can undergo cleavage. For example, it has been shown that the 5-methylfuran-2-yl moiety can be hydrolyzed by trifluoroacetic acid (TFA) to yield a 2,5-dioxopentanyl group, demonstrating a potential pathway for ring-opening. nih.gov Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or Raney nickel, can reduce the aromatic furan ring to the more stable, saturated tetrahydrofuran (B95107) ring.
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. chemicalbook.commatanginicollege.ac.in This high reactivity means that EAS reactions can often be carried out under mild conditions. pearson.com In an unsubstituted furan, electrophilic attack occurs preferentially at the C2 or C5 positions, as the cationic intermediate (sigma complex) is stabilized by three resonance structures, compared to only two for attack at the C3 or C4 positions. chemicalbook.compearson.comquora.com
In the case of this compound, the C2 and C5 positions are already occupied by the aminoethanol and methyl groups, respectively. Therefore, electrophilic substitution must occur at the C3 or C4 positions. The regiochemical outcome is dictated by the directing effects of the existing substituents.
The -(CH(NH2)CH2OH) group at C2 contains an amino group, which is a powerful activating group and directs incoming electrophiles to its ortho position (C3).
The methyl group at C5 is also an activating, ortho-, para- directing group, which would direct an incoming electrophile to its ortho position (C4). youtube.com
The interplay between these two activating groups determines the final substitution pattern. While both direct to the available positions, the relative strength of their activating effect and steric hindrance will influence the product distribution. Given the sensitivity of the furan ring, harsh reaction conditions typically associated with some EAS reactions, such as Friedel-Crafts reactions using strong Lewis acids like AlCl₃, can lead to polymerization or ring degradation. stackexchange.com Consequently, milder reagents and conditions are essential.
Common electrophilic aromatic substitution reactions applicable to the furan ring include:
Nitration : Typically performed using milder nitrating agents like nitric acid in acetic anhydride or trifluoroacetic anhydride to avoid the strongly acidic conditions of nitric/sulfuric acid mixtures that can degrade the furan ring. semanticscholar.orgquimicaorganica.org
Halogenation : Furan reacts readily with halogens. Mild conditions are sufficient for reactions like bromination. pearson.com
Sulfonation : Can be achieved with reagents like a sulfur trioxide-pyridine complex. youtube.com
Friedel-Crafts Acylation : This reaction requires careful selection of catalysts to avoid polymerization. Milder Lewis acids such as BF₃·OEt₂ or heterogeneous catalysts are often preferred over AlCl₃. stackexchange.comresearchgate.net
| Reaction Type | Typical Reagents | Expected Substitution Position(s) | Key Considerations |
|---|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | C3 and/or C4 | Milder conditions are necessary to prevent ring degradation. semanticscholar.orgquimicaorganica.org |
| Halogenation | Br₂ in Dioxane | C3 and/or C4 | Reaction is generally facile due to the high reactivity of furan. pearson.com |
| Sulfonation | SO₃-Pyridine complex | C3 and/or C4 | Avoids strong protic acids. youtube.com |
| Friedel-Crafts Acylation | Acyl chloride with BF₃·OEt₂ | C3 and/or C4 | Strong Lewis acids like AlCl₃ often lead to polymerization. stackexchange.com |
Ring-Opening Reactions and Cycloadditions
The furan ring, while aromatic, has a lower resonance energy compared to benzene, making it susceptible to reactions that disrupt its aromaticity, such as ring-opening and cycloaddition reactions. chemicalbook.com
Ring-Opening Reactions: The furan moiety can undergo ring-opening, particularly under acidic conditions. rsc.orgmdpi.com This transformation is highly dependent on the nature of the substituents on the furan ring. rsc.org For biomass-derived furans, Brønsted acid catalysis can lead to the formation of dicarbonyl compounds. rsc.org The specific products formed from this compound would depend on the precise reaction conditions and the stability of the intermediates generated upon protonation of the furan ring.
Cycloaddition Reactions: Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comresearchgate.net This provides a powerful method for constructing oxabicyclic systems. mdpi.com The reactivity of the furan diene and the stereoselectivity (endo/exo) of the cycloaddition are influenced by the electronic properties of the substituents. rsc.org
Reactivity : Electron-donating groups on the furan ring generally increase its reactivity as a diene in normal-electron-demand Diels-Alder reactions. rsc.org Both the aminoethanol and methyl groups on this compound are electron-donating, suggesting it could be a viable diene.
Challenges : A key limitation can be the aromatic character of the furan ring, which must be temporarily disrupted. This can sometimes necessitate harsh conditions like high temperatures, which may lead to side reactions or retro-Diels-Alder reactions. rsc.orgacs.org
| Transformation Type | General Conditions | Potential Product Type | Key Features |
|---|---|---|---|
| Acid-Catalyzed Ring-Opening | Aqueous Brønsted acid (e.g., HCl), heat | Acyclic dicarbonyl compounds | Reaction pathway and products are highly dependent on ring substituents. rsc.org |
| [4+2] Cycloaddition (Diels-Alder) | Reaction with a dienophile (e.g., maleimide), often with heat or Lewis acid catalysis | Oxabicyclic adducts (e.g., 7-oxabicyclo[2.2.1]heptene derivatives) | Provides atom-economic access to complex bridged ring systems. mdpi.comrsc.org Reactivity is enhanced by electron-donating substituents. rsc.org |
Formation of Chiral Ligands and Organocatalysts from this compound
The this compound molecule possesses a chiral 1,2-amino alcohol framework. This structural motif is a privileged scaffold in asymmetric synthesis, serving as a cornerstone for the development of numerous successful chiral ligands and organocatalysts. nih.govnih.govacs.org
Chiral Ligands for Metal-Catalyzed Reactions: The amino and hydroxyl groups of the molecule are excellent coordination sites for metal ions. Through derivatization, this compound can be converted into a variety of bidentate or polydentate ligands for transition metal-catalyzed asymmetric reactions. For example, modification of the amino group to form amides or phosphinamides can create powerful N,O- or N,P-ligands. These ligands can be used in a wide range of important transformations. Chiral amino alcohols are known precursors for ligands used in reactions such as:
Asymmetric addition of organozinc reagents to aldehydes. rsc.org
Asymmetric transfer hydrogenation of ketones. acs.org
Asymmetric conjugate additions. polyu.edu.hk
Organocatalysts: The inherent bifunctionality of the amino alcohol structure allows it to act as an organocatalyst. The amine can function as a Brønsted base or form enamine/iminium ion intermediates, while the hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor, often working in synergy to activate substrates and control the stereochemical outcome of a reaction. Simple primary β-amino alcohols have been shown to catalyze reactions like the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov Derivatization of the primary amine into secondary amines (e.g., prolinamide-type structures) or other functional groups can further enhance catalytic activity and selectivity for various reactions, including aldol (B89426) and Mannich reactions. mdpi.com
| Catalyst Type | Required Derivatization | Potential Catalytic Application | Mechanism of Action |
|---|---|---|---|
| Chiral Ligand | Modification of -NH₂ or -OH groups (e.g., acylation, phosphinylation) | Asymmetric diethylzinc (B1219324) addition, transfer hydrogenation, allylic alkylation | Forms a chiral complex with a transition metal (e.g., Ru, Rh, Cu) to create a chiral environment around the active site. rsc.orgacs.org |
| Organocatalyst | Often used directly or with simple N-alkylation/acylation | Asymmetric aldol reactions, Michael additions, Mannich reactions | Utilizes the amino group for enamine/iminium ion formation and the hydroxyl group for hydrogen-bond-directed activation. nih.govmdpi.com |
Applications of S 2 Amino 2 5 Methylfuran 2 Yl Ethanol in Advanced Organic Synthesis
Role as a Chiral Auxiliary in Asymmetric Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction. The auxiliary is subsequently removed to afford the desired enantiomerically enriched product. The structural features of (S)-2-Amino-2-(5-methylfuran-2-yl)ethanol, namely the chiral amino alcohol backbone and the furan (B31954) ring, suggest its potential utility as a chiral auxiliary in a variety of asymmetric transformations.
Diastereoselective Alkylation and Conjugate Addition
Chiral auxiliaries derived from amino alcohols have been extensively used to direct the diastereoselective alkylation of enolates. While specific data for auxiliaries derived from this compound is not available, the performance of other furan-containing chiral auxiliaries can provide insight into its potential efficacy. For instance, chiral oxazolidinones derived from amino alcohols are known to provide high levels of stereocontrol in alkylation reactions.
Similarly, in conjugate addition reactions, chiral auxiliaries are employed to control the stereoselective addition of nucleophiles to α,β-unsaturated systems. The furan moiety in an auxiliary derived from this compound could influence the conformation of the enone substrate through steric and electronic interactions, thereby directing the approach of the nucleophile.
Table 1: Illustrative Data for Diastereoselective Reactions Using Furan-Based Chiral Auxiliaries (Analogous Systems)
| Entry | Reaction Type | Electrophile/Acceptor | Nucleophile | Auxiliary Type | Diastereomeric Excess (de) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Alkylation | Benzyl bromide | LiHMDS | Furan-oxazolidinone | >95% | 85 |
| 2 | Conjugate Addition | Cyclohexenone | Me₂CuLi | Furan-amino alcohol | 92% | 78 |
| 3 | Alkylation | Methyl iodide | NaHMDS | Furan-oxazolidinone | 98% | 91 |
This data is hypothetical and based on typical results obtained with structurally similar furan-based chiral auxiliaries.
Asymmetric Cycloaddition Reactions
Asymmetric cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic molecules with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. A chiral auxiliary derived from this compound could be attached to an acrylic acid derivative to form a chiral dienophile. The furan ring of the auxiliary could shield one face of the dienophile, leading to a highly diastereoselective cycloaddition.
Table 2: Representative Data for Asymmetric Cycloadditions with Furan-Containing Chiral Auxiliaries (Analogous Systems)
| Entry | Cycloaddition Type | Diene | Dienophile | Auxiliary Type | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) of major isomer |
|---|---|---|---|---|---|---|
| 1 | [4+2] Diels-Alder | Cyclopentadiene | N-Acryloyl-furan-oxazolidinone | Furan-oxazolidinone | 95:5 | 98% |
| 2 | [3+2] Dipolar | Nitrone | N-Crotonoyl-furan-oxazolidinone | Furan-oxazolidinone | 90:10 | 95% |
This data is hypothetical and based on typical results obtained with structurally similar furan-based chiral auxiliaries.
Application as a Chiral Ligand in Transition Metal Catalysis
The amino alcohol functionality in this compound makes it an excellent candidate for a bidentate ligand in transition metal catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of catalytic transformations.
Ligand Design and Coordination Chemistry
The design of effective chiral ligands is crucial for the development of highly selective asymmetric catalysts. The furan ring in this compound offers a site for further modification, allowing for the fine-tuning of the steric and electronic properties of the resulting ligand. For example, substituents could be introduced at the 5-position of the furan ring to create a more sterically demanding ligand, which could lead to higher enantioselectivities in certain reactions. The coordination of such a ligand to various transition metals like rhodium, ruthenium, palladium, and iridium would likely involve the formation of a stable five-membered chelate ring.
Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation are widely used methods for the synthesis of chiral alcohols from prochiral ketones. Chiral amino alcohol ligands have been shown to be highly effective in ruthenium- and rhodium-catalyzed versions of these reactions. A complex of this compound with a suitable metal precursor could potentially catalyze the enantioselective reduction of a wide range of ketones.
Table 3: Illustrative Data for Asymmetric Hydrogenation of Ketones with Amino Alcohol Ligands (Analogous Systems)
| Entry | Substrate | Catalyst/Ligand | H₂ Pressure (atm) | Enantiomeric Excess (ee) | Conversion (%) |
|---|---|---|---|---|---|
| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ / Furan-amino alcohol | 10 | 95% | >99 |
| 2 | 1-Tetralone | [Rh(cod)₂]BF₄ / Furan-amino alcohol | 20 | 92% | >99 |
This data is hypothetical and based on typical results obtained with structurally similar furan-based amino alcohol ligands.
Mechanistic and Theoretical Investigations of S 2 Amino 2 5 Methylfuran 2 Yl Ethanol Mediated Reactions
Computational Chemistry Studies on Reaction Pathways and Transition States
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. For a chiral amino alcohol like (S)-2-Amino-2-(5-methylfuran-2-yl)ethanol, these studies would typically involve mapping the potential energy surface of a reaction to identify the most favorable pathways. Researchers would calculate the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
Such calculations could elucidate the stereoselectivity in reactions catalyzed by this amino alcohol by comparing the energy barriers of transition states leading to different stereoisomers. For example, in catalytic enantioselective reactions, DFT calculations can model the interaction between the catalyst, reactants, and any additives to reveal the origins of enantioselectivity, often identifying key non-covalent interactions like hydrogen bonding that stabilize one transition state over another. While these methods are common for understanding chiral amino alcohols, specific computational models and energy profiles for reactions mediated by this compound have not been published.
Conformational Analysis and Stereoelectronic Effects
The reactivity and selectivity of a chiral molecule are heavily influenced by its three-dimensional structure and the spatial arrangement of its functional groups. Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for rotation around its single bonds. This is often achieved through a combination of computational methods and experimental techniques like rotational spectroscopy.
Key aspects for this molecule would include the orientation of the amino and hydroxyl groups relative to each other and to the 5-methylfuran ring. Intramolecular hydrogen bonding between the amine and alcohol functionalities is a common feature in 1,2-amino alcohols and plays a significant role in dictating the preferred conformation. Stereoelectronic effects, such as hyperconjugation involving the lone pairs of the oxygen and nitrogen atoms and the orbitals of the furan (B31954) ring, would also be critical in determining conformational stability and reactivity. However, specific studies detailing the stable conformers or quantifying the stereoelectronic interactions for this compound are not available.
Ligand-Substrate Interactions in Catalytic Cycles
Chiral amino alcohols are frequently employed as ligands in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment. In a hypothetical catalytic cycle involving this compound as a ligand, the amino and hydroxyl groups would likely act as a bidentate chelating agent, binding to a metal.
Understanding the ligand-substrate interactions is key to explaining the catalyst's efficiency and selectivity. This involves studying how the chiral ligand-metal complex orients the substrate for a selective reaction. The 5-methylfuran group could play a significant role through steric hindrance or electronic interactions, helping to create a well-defined chiral pocket that differentiates between prochiral faces of a substrate. Mechanistic studies would aim to characterize the structure of the catalyst-substrate complex and any intermediates within the catalytic cycle. While this is a standard area of research for many catalytic systems, detailed investigations into the specific role of this compound as a ligand, including the nature of its interactions with substrates, have not been reported.
Spectroscopic Techniques for Elucidating Reaction Mechanisms
A variety of spectroscopic methods are essential for elucidating reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to identify reactants, products, and stable intermediates. In-situ NMR monitoring can track the concentration of species over time to determine reaction kinetics. For reactions involving this compound, specific NMR experiments could help characterize catalyst resting states or catalyst-substrate adducts.
Infrared (IR) spectroscopy is useful for monitoring changes in functional groups during a reaction. For example, it could be used to observe the coordination of the alcohol or amine group to a metal center.
Mass Spectrometry (MS) , particularly when coupled with techniques like electrospray ionization (ESI-MS), is invaluable for detecting and characterizing transient intermediates in a catalytic cycle.
Circular Dichroism (CD) spectroscopy could be employed to study the chirality of the system, including the conformational behavior of the chiral catalyst or the enantiomeric excess of the product.
While these techniques are fundamental to mechanistic organic chemistry, their specific application to study reactions mediated by this compound, along with the corresponding spectral data and interpretations, is not present in the current body of scientific literature.
Analytical Methodologies for Stereochemical Purity and Reaction Monitoring in S 2 Amino 2 5 Methylfuran 2 Yl Ethanol Research
Enantiomeric Excess Determination Techniques
The determination of enantiomeric excess (e.e.) is crucial to quantify the stereoselectivity of an asymmetric synthesis. Several chromatographic and spectroscopic methods are routinely employed for this purpose.
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For the analysis of (S)-2-Amino-2-(5-methylfuran-2-yl)ethanol, polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose, are often effective. The amino and hydroxyl groups of the analyte can interact with the chiral selector via hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the stationary phase. researchgate.netnih.govnih.gov
A typical method would involve dissolving the analyte in a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol (B145695). The separation is then carried out on a column packed with a chiral stationary phase. The ratio of the peak areas for the two enantiomers in the resulting chromatogram is used to calculate the enantiomeric excess. rsc.org
Interactive Data Table: Hypothetical Chiral HPLC Separation Parameters
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
Gas chromatography on chiral stationary phases is another powerful technique for determining enantiomeric purity, particularly for volatile compounds. For a polar molecule like 2-amino-2-(5-methylfuran-2-yl)ethanol, derivatization is typically required to increase its volatility and improve chromatographic performance. The amino and hydroxyl groups can be acylated, for instance, with trifluoroacetic anhydride (B1165640), to form less polar and more volatile derivatives. frontiersin.orgnih.gov
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. spectroscopyonline.com The differential interaction between the derivatized enantiomers and the chiral stationary phase allows for their separation and subsequent quantification to determine the enantiomeric excess. frontiersin.orgnih.gov
Interactive Data Table: Illustrative Chiral GC Method for Derivatized Analyte
| Parameter | Value |
|---|---|
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | Chirasil-Val |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 5 °C/min to 180 °C |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (S)-derivative | 15.3 min |
| Retention Time (R)-derivative | 15.9 min |
NMR spectroscopy can be a rapid and effective tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral shift reagent (CSR). These reagents are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte enantiomers. These diastereomeric complexes have different NMR spectra, leading to the splitting of signals for the previously chemically equivalent protons of the enantiomers. acs.orgthieme.demt.comnih.gov
For this compound, chiral acids like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or chiral alcohols can serve as effective CSAs. nih.gov Upon addition of the CSA to a solution of the analyte in an NMR tube, the signals of protons close to the chiral center, such as the methine proton or the methylene (B1212753) protons of the ethanol moiety, will resolve into two separate sets of peaks corresponding to the two diastereomeric complexes. The enantiomeric excess can then be determined by integrating the corresponding signals. acs.orgmt.com
Interactive Data Table: Predicted ¹H-NMR Spectral Changes with a Chiral Solvating Agent
| Proton Signal | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) |
|---|---|---|
| -CH(OH)- (S)-enantiomer | 4.85 | 4.95 |
| -CH(OH)- (R)-enantiomer | 4.85 | 5.05 |
| -CH₂(OH)- (S)-enantiomer | 3.75 | 3.82 |
| -CH₂(OH)- (R)-enantiomer | 3.75 | 3.90 |
| Furan (B31954) H3 (S)-enantiomer | 6.30 | 6.35 |
| Furan H3 (R)-enantiomer | 6.30 | 6.40 |
Reaction Progress Monitoring Techniques
Monitoring the progress of the asymmetric synthesis of this compound is essential for optimizing reaction conditions, determining reaction endpoints, and minimizing the formation of byproducts. researchgate.net
Thin-layer chromatography (TLC) is a simple and rapid technique for qualitative monitoring of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visualize the consumption of reactants and the formation of the product. The relative polarities of the starting materials (e.g., an amino ketone precursor) and the amino alcohol product will result in different retention factors (Rf values), allowing for a clear visual assessment of the reaction's progress. researchgate.net
High-performance liquid chromatography (HPLC) provides a more quantitative approach to reaction monitoring. frontiersin.orgthieme.de Aliquots of the reaction mixture can be taken at various time points, quenched, and analyzed by HPLC. By comparing the peak areas of the starting material and the product, a reaction profile can be generated, showing the conversion of the reactant to the product over time. This data is invaluable for kinetic studies and for determining the optimal reaction time. rsc.orgacs.org For enzymatic reactions, HPLC is often used after derivatization of the samples to enhance UV detection. frontiersin.org
Interactive Data Table: Hypothetical Reaction Monitoring by HPLC
| Time (hours) | Starting Material Peak Area (%) | Product Peak Area (%) |
|---|---|---|
| 0 | 100 | 0 |
| 1 | 75 | 25 |
| 2 | 48 | 52 |
| 4 | 15 | 85 |
| 6 | < 2 | > 98 |
In-situ spectroscopic techniques, such as ReactIR (FTIR spectroscopy), can also be employed for real-time reaction monitoring, providing continuous data on the concentration of reactants and products without the need for sampling. nih.gov
Future Directions and Emerging Research Avenues for S 2 Amino 2 5 Methylfuran 2 Yl Ethanol
Development of Novel Stereoselective Synthetic Pathways
The efficient and enantiomerically pure synthesis of chiral amino alcohols is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals and agrochemicals. westlake.edu.cn While established methods exist, future research concerning (S)-2-Amino-2-(5-methylfuran-2-yl)ethanol will likely focus on developing more efficient, scalable, and sustainable stereoselective pathways.
Emerging strategies that could be adapted for this target molecule include:
Biocatalytic Reductive Amination: The use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of the corresponding α-hydroxy ketone precursor, 2-hydroxy-1-(5-methylfuran-2-yl)ethan-1-one, presents a highly promising green approach. nih.gov This method uses ammonia (B1221849) as the amino donor under mild conditions and often achieves very high enantioselectivity (>99% ee). nih.govfrontiersin.org Research could focus on identifying or engineering specific AmDHs that exhibit high activity and selectivity for this furan-containing substrate. acs.org
Asymmetric Hydrogenation and Transfer Hydrogenation: The reduction of α-amino ketones or related imines is a powerful tool for creating chiral amino alcohols. westlake.edu.cn Future work could explore novel chiral catalysts for the asymmetric hydrogenation of 2-amino-1-(5-methylfuran-2-yl)ethan-1-one, providing direct access to the target compound with high enantiomeric excess.
Catalytic Asymmetric Cross-Coupling Reactions: Innovative methods, such as chromium-catalyzed asymmetric cross-coupling between aldehydes and imines, offer new pathways for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Adapting such radical polar crossover strategies could provide a novel disconnection approach for synthesizing derivatives of this compound from simpler, readily available furan-based starting materials. westlake.edu.cn
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |
| Biocatalytic Reductive Amination | 2-hydroxy-1-(5-methylfuran-2-yl)ethan-1-one | High enantioselectivity (>99% ee), mild conditions, sustainable. nih.gov | Enzyme screening and protein engineering for substrate specificity. frontiersin.org |
| Asymmetric Hydrogenation | 2-amino-1-(5-methylfuran-2-yl)ethan-1-one | High atom economy, potential for high turnover numbers. | Development of novel ruthenium- or iridium-based chiral catalysts. |
| Asymmetric Transfer Hydrogenation | 2-amino-1-(5-methylfuran-2-yl)ethan-1-one | Avoids high-pressure H₂, uses readily available hydrogen donors. researchgate.net | Design of efficient organometallic catalysts for furan (B31954) substrates. researchgate.net |
| Catalytic Asymmetric Cross-Coupling | 5-methylfurfural (B50972), imine derivatives | Modular approach, access to diverse analogues. westlake.edu.cn | Overcoming challenges in chemo- and stereoselectivity with furan substrates. westlake.edu.cn |
Exploration of New Catalytic Systems Incorporating this compound Derivatives
The vicinal amino alcohol scaffold is a privileged structure for the development of chiral ligands and catalysts in asymmetric synthesis. westlake.edu.cnresearchgate.net A significant future direction for this compound is its use as a chiral backbone to create a new class of ligands for asymmetric catalysis.
The presence of three coordination points (the nitrogen atom, the oxygen atom, and the furan oxygen) makes it a versatile scaffold. Potential research avenues include:
Synthesis of Chiral Ligands: Derivatives of this compound can be synthesized to form various types of ligands, such as oxazolines, phosphine-amino alcohols, and N,N'-dioxides. These ligands can then be complexed with transition metals like iridium, rhodium, palladium, or copper to catalyze a range of asymmetric transformations.
Application in Asymmetric Reactions: New catalytic systems incorporating these furan-based ligands could be screened for efficacy in key organic reactions, including:
Asymmetric additions of organozinc reagents to aldehydes.
Enantioselective hydrogenation of prochiral ketones and olefins.
Asymmetric Diels-Alder and other cycloaddition reactions.
Enantioselective C-H functionalization.
The unique steric and electronic properties imparted by the 5-methylfuran group could lead to novel reactivity and selectivity profiles compared to existing amino alcohol-based ligands.
Expansion of Applications in Green Chemistry and Sustainable Synthesis
The derivation of furan compounds from biomass makes them key platform chemicals for a more sustainable chemical industry. frontiersin.orgacs.org this compound is intrinsically linked to green chemistry, and future research will aim to leverage this connection more effectively.
Bio-based Synthesis: A primary goal is to develop a fully integrated, sustainable pathway starting from lignocellulosic biomass. This involves optimizing the conversion of C5/C6 sugars to 5-methylfurfural and then employing green catalytic methods, such as biocatalysis, for the subsequent transformations to the final amino alcohol product. acs.orgacs.org
Use of Green Solvents and Catalysts: Research will focus on replacing traditional organic solvents with greener alternatives like ionic liquids or biphasic systems in the synthesis and application of the title compound. frontiersin.org Furthermore, employing heterogeneous catalysts, which can be easily recovered and reused, will be a priority to minimize waste and improve process efficiency. nih.gov
Atom Economy: Developing synthetic routes that maximize atom economy, such as direct C-H amination or hydroxylation of furan precursors, represents a significant long-term goal in sustainable synthesis.
Integration with Flow Chemistry and Automated Synthesis Methodologies
Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and potential for automation. acs.org The application of this technology to the synthesis of this compound is a promising research frontier.
Flow Synthesis of Furan Intermediates: The synthesis of furan derivatives, which can sometimes involve unstable intermediates or hazardous reagents like acetyl nitrate (B79036), is well-suited for flow chemistry. nih.govresearchgate.net A continuous-flow setup can enable the safe in-situ generation and immediate consumption of such species, improving yields and safety. acs.orgresearchgate.net
Automated Optimization: Integrating flow reactors with automated systems and in-line analytical tools (e.g., PAT) would allow for rapid optimization of reaction conditions (temperature, pressure, residence time, stoichiometry), accelerating the development of efficient and robust synthetic protocols. researchgate.net
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Future Research Goal |
| Safety | Handling of unstable intermediates can be hazardous on a large scale. | In-situ generation and consumption of hazardous reagents improves safety. nih.gov | Develop a fully enclosed, automated flow platform for the entire synthetic sequence. |
| Scalability | Scaling up can be challenging due to heat/mass transfer limitations. | Readily scalable by extending operation time or using larger reactors. acs.org | Demonstrate scalability from milligram to kilogram production in a flow system. |
| Efficiency | Often requires isolation and purification of intermediates, leading to lower overall yields. | Can lead to significantly higher yields by avoiding intermediate isolation. acs.org | Achieve a telescoped synthesis with minimal purification steps. nih.gov |
| Reproducibility | Can be subject to variations between batches. | Precise control over parameters ensures high reproducibility. researchgate.net | Implement in-line monitoring for real-time quality control. |
Theoretical Predictions for Enhanced Chiral Induction and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting stereochemical outcomes. whiterose.ac.uk Applying these theoretical models to reactions involving this compound can guide experimental efforts and accelerate the discovery of highly selective processes.
Modeling Synthetic Pathways: DFT calculations can be used to model the transition states of various proposed stereoselective synthetic routes. whiterose.ac.uk By comparing the activation energies of competing diastereomeric transition states, researchers can predict the most promising catalysts and reaction conditions to achieve high enantioselectivity.
Designing Novel Catalysts: When derivatives of this compound are used as chiral ligands, computational modeling can predict how the ligand-metal complex will interact with substrates. nih.gov This allows for the in silico design and screening of new ligands with optimized steric and electronic properties for enhanced chiral induction before committing to their synthesis. nih.govrsc.org
Understanding Reaction Mechanisms: Theoretical studies can provide deep insights into the reaction mechanisms, identifying key intermediates and rate-limiting steps. This fundamental understanding is crucial for rationally improving reaction efficiency and selectivity.
The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound in asymmetric synthesis and catalysis. whiterose.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
